2-Bromo-1-isocyanato-3-methylbenzene
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Overview
Description
2-Bromo-1-isocyanato-3-methylbenzene is an aromatic compound with a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isocyanato-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylphenyl isocyanate using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isocyanato-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Nitration: HNO₃/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃
Major Products Formed
Substituted Benzenes: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.
Scientific Research Applications
2-Bromo-1-isocyanato-3-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the isocyanate group.
3-Bromo-1-methylbenzene: Similar structure but with different substitution pattern.
2-Isocyanato-1-methylbenzene: Similar structure but lacks the bromine atom.
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-bromo-1-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI Key |
KMFRDJQHUIBYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=O)Br |
Origin of Product |
United States |
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